4-Aminoazobenzene

Description

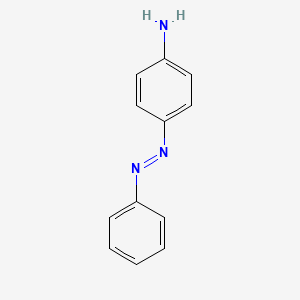

4-(phenylazo)aniline is azobenzene substituted at one of the 4-positions by an amino group. It has a role as a dye and an allergen. It has a role as a dye and an allergen. It is a primary arylamine and a member of azobenzenes. It derives from an azobenzene.

Used in the form of its salts as a dye and as an intermediate in manufacture of Acid Yellow, diazo dyes, and indulines.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQKUYVSJWQSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024460, DTXSID40859039 | |

| Record name | C.I. Solvent Yellow 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-Phenyldiazenyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-aminoazobenzene appears as odorless brownish-yellow needles with bluish coating, or an orange powder. (NTP, 1992), Brownish-yellow solid with a bluish tint; [Merck Index] Yellow to tan or orange solid; [HSDB] Brown-yellow crystals; [MSDSonline] | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Aminoazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 680 °F at 760 mmHg (NTP, 1992), Above 360 °C | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE YELLOW | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in alcohol, benzene, chloroform, ether, In water, 32 mg/L at 25 °C | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE YELLOW | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.05 (NTP, 1992) - Denser than water; will sink | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C | |

| Record name | p-Aminoazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANILINE YELLOW | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brownish-yellow needles with bluish cast, Orange monoclinic needles from alcohol, Yellow to tan crystals | |

CAS No. |

60-09-3, 25548-34-9 | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminoazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(phenylazo)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025548349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-Phenyldiazenyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminoazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57X2AH42T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANILINE YELLOW | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

262 °F (NTP, 1992), 128 °C | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE YELLOW | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4-aminoazobenzene CAS number and properties

Physicochemical Profile, Synthesis, and Toxicological Significance

Executive Summary

4-Aminoazobenzene (CAS 60-09-3), historically known as Aniline Yellow or Solvent Yellow 1, represents a foundational scaffold in azo dye chemistry and a critical reference standard in toxicological research. While its industrial utility as a colorant has waned due to safety regulations, it remains a vital probe in drug metabolism and pharmacokinetics (DMPK) for studying azo-reduction pathways and cytochrome P450-mediated bioactivation. This guide provides a rigorous technical analysis of its properties, synthesis mechanisms, and the molecular basis of its genotoxicity, designed for researchers in chemical synthesis and safety assessment.

Identity & Physicochemical Profile[1][2][3][4]

This compound is the simplest amino-substituted azo compound. Its planar structure facilitates intercalation into DNA, a property relevant to its toxicological profile.

Table 1: Core Physicochemical Constants

| Property | Value | Context/Relevance |

| CAS Number | 60-09-3 | Unique identifier for regulatory tracking.[1] |

| IUPAC Name | 4-(Phenyldiazenyl)aniline | Defines the azo linkage between phenyl and aniline rings.[2] |

| Molecular Formula | C₁₂H₁₁N₃ | MW: 197.24 g/mol .[1][3] |

| Appearance | Yellow to orange crystals | Color intensity is pH-dependent (indicator properties). |

| Melting Point | 123–126 °C | Sharp melting range indicates high purity; lower ranges suggest diazoaminobenzene impurity. |

| Boiling Point | >360 °C | High thermal stability; non-volatile.[4][1] |

| Solubility | Ethanol, DMSO, Acetone | Lipophilic nature; practically insoluble in water (<0.1 g/L). |

| pKa | ~2.82 (amino group) | Weak base; protonation at low pH leads to a bathochromic shift (red color). |

| λmax | ~385 nm (Ethanol) | Primary absorption band for UV-Vis quantification. |

Synthesis & Manufacturing Mechanism

The synthesis of this compound is a classic example of thermodynamic control versus kinetic control in electrophilic aromatic substitution. Direct coupling of benzenediazonium chloride with aniline is kinetically favored at the amine nitrogen, forming diazoaminobenzene (1,3-diphenyltriazene). To obtain the desired carbon-coupled product (this compound), a specific rearrangement protocol is required.

The Diazoaminobenzene Rearrangement

The industrial and laboratory standard involves the acid-catalyzed rearrangement of the intermediate diazoaminobenzene. This is an intermolecular reaction where the diazoamino compound dissociates to regenerate the diazonium ion and aniline, which then recouples at the para-position (thermodynamically favored).

Key Reaction Parameters:

-

Catalyst: Aniline hydrochloride (PhNH₂·HCl) or solid acids (e.g., K10 Montmorillonite).

-

Temperature: 30–40 °C (Controlled heating prevents decomposition).

-

Solvent: Excess aniline often serves as the solvent to drive the equilibrium.

Diagram 1: Synthesis & Rearrangement Pathway

Caption: The conversion of aniline to this compound requires an initial N-coupling followed by an acid-catalyzed intermolecular rearrangement to the para-carbon.[5]

Mechanism of Action & Toxicology

For drug development professionals, this compound is classified as a procarcinogen (IARC Group 2B). It is not carcinogenic per se but requires metabolic activation to exert genotoxicity. This pathway is a critical model for understanding arylamine toxicity.

Metabolic Activation Pathway

The liver metabolizes this compound via Cytochrome P450 enzymes (specifically CYP1A2).

-

N-Hydroxylation: Oxidation of the exocyclic amine to form N-hydroxy-4-aminoazobenzene.

-

Esterification: Phase II enzymes (sulfotransferases or acetyltransferases) convert the N-hydroxy metabolite into an unstable ester (e.g., N-acetoxy or N-sulfonyloxy).

-

Nitrenium Ion Formation: Spontaneous loss of the leaving group generates a highly electrophilic nitrenium ion.

-

DNA Adduct Formation: The nitrenium ion attacks the C8 position of guanine bases in DNA, causing bulky adducts that disrupt replication and induce mutations.

Diagram 2: Metabolic Bioactivation & DNA Damage

Caption: The bioactivation pathway involves CYP-mediated N-hydroxylation followed by esterification, generating a reactive nitrenium ion that covalently binds DNA.[4][1][5][6][7][8][9][10][11]

Analytical Characterization Protocols

Accurate detection is essential for monitoring synthesis purity or biological metabolites.

High-Performance Liquid Chromatography (HPLC)

This protocol separates this compound from its precursors (aniline) and isomers.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (or Ammonium Acetate buffer pH 6.0).

-

Solvent B: Acetonitrile (ACN).[5]

-

-

Gradient: 0–2 min (20% B); 2–15 min (Linear ramp to 90% B); 15–20 min (Hold 90% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis Diode Array at 385 nm (λmax) and 254 nm (general aromatic).

-

Retention Time: Typically elutes later than aniline due to higher hydrophobicity.

UV-Vis Spectroscopy

-

Solvent: Ethanol or Methanol (HPLC grade).

-

Procedure: Prepare a stock solution of 10 µg/mL. Scan from 200 nm to 600 nm.

-

Diagnostic Feature: Look for the strong π-π* transition peak at ~385 nm. A secondary peak near 240 nm corresponds to the benzene ring transitions.

-

pH Sensitivity: Acidification (adding HCl) will shift the peak to ~500 nm (red) due to the formation of the azonium cation.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Carcinogenicity: Category 1B (Presumed human carcinogen).

-

Acute Toxicity: Oral (Category 4).

-

Skin Sensitization: Category 1.

Handling Protocols:

-

Engineering Controls: All weighing and solution preparation must be performed inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended for concentrated solutions), lab coat, and safety glasses.

-

Decontamination: Spills should be treated with 10% bleach solution to oxidize the azo bond, followed by absorption with vermiculite.

-

Waste Disposal: Segregate as hazardous organic waste (carcinogen stream). Do not mix with oxidizers.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6051, this compound. Retrieved from [Link]

-

International Agency for Research on Cancer (IARC). (1987).[10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Supplement 7, p-Aminoazobenzene. Retrieved from [Link]

-

National Toxicology Program (NTP). (2021). Report on Carcinogens: 4-Dimethylaminoazobenzene (Related Structure). Retrieved from [Link]

-

Delclos, K. B., et al. (1984).[9][12] "this compound and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 x C3H/He F1 mice". Cancer Research, 44(6), 2540–2550.[9][12] Retrieved from [Link]

Sources

- 1. This compound | 60-09-3 [chemicalbook.com]

- 2. CAS 60-09-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound at Affordable Price, Analytical Standard, HPLC & GC Suitable [nacchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative DNA damage induced by an N-hydroxy metabolite of carcinogenic 4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The carcinogenicity of methoxyl derivatives of this compound: correlation between DNA adducts and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. para-Aminoazobenzene (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 11. namthao.com [namthao.com]

- 12. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

Solubility of 4-aminoazobenzene in water and organic solvents

Executive Summary

4-Aminoazobenzene (CAS 60-09-3), also known as Solvent Yellow 1, serves as a critical intermediate in the synthesis of acid yellow dyes, diazo dyes, and indulines. Its solubility profile is characterized by a stark hydrophobicity, necessitating the use of organic solvents for efficient processing, crystallization, and reaction kinetics.

This guide provides a technical analysis of the solubility behavior of this compound. Unlike standard data sheets, this document integrates thermodynamic modeling with experimental protocols , addressing the specific challenge of cis-trans photo-isomerization which often confounds solubility measurements in azo compounds.

Physicochemical Characterization

Before establishing solubility protocols, the fundamental thermodynamic constants must be defined. These values serve as the inputs for the ideal solubility equations used in Part 5.

| Property | Value | Source/Notes |

| Molecular Formula | ||

| Molecular Weight | 197.24 g/mol | |

| Melting Point ( | 396.15 – 399.15 K (123–126°C) | Experimental range [1, 2] |

| Water Solubility ( | 29.6 – 32.0 mg/L | [3, 4] |

| 2.82 | Conjugate acid at 25°C [5] | |

| Appearance | Orange/Yellow crystalline powder | Trans-isomer is dominant solid form |

Experimental Protocol: The Self-Validating System

Core Challenge: this compound undergoes photo-induced isomerization from the stable trans form to the metastable cis form. The cis isomer typically has higher solubility due to a larger dipole moment. The Fix: All solubility experiments must be conducted under actinic light (red light) or in amber glassware to ensure the data reflects the thermodynamic equilibrium of the stable trans polymorph.

Workflow: Isothermal Saturation Method

The following protocol uses a "Self-Validating" loop where concentration equilibrium is confirmed by time-dependent sampling.

Figure 1: Self-validating isothermal saturation workflow. Note the critical validation loop at the 48/72h mark to ensure true equilibrium.

Detailed Steps:

-

Preparation: Add excess this compound to the solvent in a jacketed glass vessel.

-

Light Control: Wrap vessel in aluminum foil or use amber glass.

-

Agitation: Stir at 150 rpm. High shear is unnecessary and may cause emulsion in viscous solvents.

-

Sampling: Stop stirring 1 hour prior to sampling to allow sedimentation.

-

Filtration: Use pre-heated syringe filters (to match solution temp) to prevent precipitation during filtration.

-

Quantification: Dilute with methanol and analyze via HPLC (C18 column, Methanol/Water mobile phase) or UV-Vis at 386 nm.

Solubility Data Profile

The solubility of this compound follows a "like dissolves like" trend, showing high affinity for polar aprotic and aromatic solvents, and poor affinity for water.

Table 1: Solubility in Pure Solvents (298.15 K)

| Solvent Class | Solvent | Solubility Status | Estimated Range (g/L)* |

| Aqueous | Water | Insoluble | ~0.030 [3] |

| Alcohol | Methanol | Soluble | 50 – 80 |

| Alcohol | Ethanol | Soluble | 40 – 70 |

| Aromatic | Benzene | Freely Soluble | > 100 |

| Aromatic | Toluene | Freely Soluble | > 100 |

| Chlorinated | Chloroform | Freely Soluble | > 150 |

| Ketone | Acetone | Soluble | 80 – 120 |

| Ether | Diethyl Ether | Soluble | 50 – 100 |

*Note: "Freely Soluble" implies >100 g/L per pharmacopeial definitions. Specific quantitative mole fraction values should be determined using the protocol in Section 3 if precise thermodynamic modeling is required.

Thermodynamic Analysis & Modeling

For process engineers designing crystallization units, knowing the ideal solubility allows for the calculation of the activity coefficient (

Ideal Solubility Calculation

The ideal mole fraction solubility (

Parameters for this compound:

- (Melting Point) = 399.15 K

-

(Enthalpy of Fusion) ≈ 22.5 kJ/mol (Estimated via Walden’s Rule for planar aromatics where

Application:

If the experimental solubility (

Solvent Selection Logic

Use the following logic to select solvents for synthesis (reaction medium) versus purification (crystallization).

Figure 2: Thermodynamic decision tree for solvent selection.

References

-

O'Neil, M.J. (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc.

-

Lide, D.R. (2005). CRC Handbook of Chemistry and Physics. 86th Edition. Taylor & Francis.

-

Baughman, G.L., Perenich, T.A. (1988). "Fate of dyes in aquatic systems: I. Solubility and partitioning of some hydrophobic dyes and related compounds." Environmental Toxicology and Chemistry, 7(3), 183-199.

-

Yalkowsky, S.H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

-

Perrin, D.D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

-

Yalkowsky, S.H. (1979). "Estimation of entropies of fusion of organic compounds." Industrial & Engineering Chemistry Fundamentals, 18(2), 108–111.

Sources

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Aminoazobenzene

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-aminoazobenzene (4-AAB), a versatile azobenzene derivative.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectral behavior, the practical aspects of its analysis, and the influence of environmental factors such as solvent polarity and pH.

Introduction: The Significance of this compound

This compound, also known as 4-(phenylazo)aniline, is a prominent member of the azobenzene family, characterized by the presence of an amino group (-NH2) at the para position of one of its phenyl rings.[1] This substitution imparts unique electronic and spectral properties that are highly sensitive to its environment. Understanding the nuances of its UV-Vis absorption spectrum is crucial for its application in various fields, including the development of photoswitchable materials, molecular sensors, and pH indicators.[2][3] The core of its functionality lies in the reversible trans-cis isomerization of the central azo (-N=N-) bond upon light irradiation, a process that can be meticulously tracked and quantified using UV-Vis spectroscopy.[4][5]

Fundamental Spectral Characteristics

The UV-Vis absorption spectrum of this compound is primarily defined by two characteristic absorption bands that arise from electronic transitions within the molecule.[6]

-

The Intense π→π* Transition: This high-energy absorption band is typically observed in the ultraviolet region, often around 320-390 nm. It corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital, encompassing the entire conjugated system of the molecule. The position and intensity of this band are significantly influenced by the planarity of the molecule and the extent of π-electron delocalization.

-

The Weaker n→π* Transition: A lower-energy, and consequently less intense, absorption band is found in the visible region of the spectrum, usually around 412-450 nm.[6] This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms in the azo group to a π* antibonding orbital.

The presence of the electron-donating amino group in 4-AAB results in a red-shifted (bathochromic) absorption spectrum compared to unsubstituted azobenzene.[7] This is due to the increased electron density in the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Caption: Experimental workflow for solvatochromism analysis.

The Effect of pH: Halochromism

The UV-Vis spectrum of this compound is also markedly affected by the pH of the solution, a property known as halochromism. The amino group and the azo group are both susceptible to protonation in acidic media.

In neutral or basic solutions, 4-AAB exists in its neutral form, exhibiting the characteristic absorption bands previously described. As the pH decreases, the molecule undergoes protonation. The primary site of protonation is one of the nitrogen atoms of the azo group, leading to the formation of a resonance-stabilized azonium cation. [8] This protonation event causes a significant change in the electronic structure of the chromophore, resulting in a large bathochromic shift. The appearance of a new, strong absorption band at a longer wavelength (typically around 500-530 nm) is a clear indicator of azonium ion formation. [8]This dramatic color change from yellow/orange to red/pink makes 4-AAB and its derivatives useful as pH indicators. [3] An isosbestic point is often observed in the series of spectra taken at different pH values. [8]This point, where the molar absorptivity of the neutral and protonated forms are equal, is indicative of a two-component equilibrium.

Table 2: pH-Dependent Spectral Data for an Aminoazobenzene Derivative

| pH | Color | λmax of Neutral Form (nm) | λmax of Protonated Form (nm) |

| > 4 | Yellow | ~425 | - |

| 1-3 | Pinkish/Red | Decreases | ~529 |

Note: Data adapted for a representative aminoazobenzene derivative. [8]

Caption: pH-dependent equilibrium of this compound.

Experimental Protocols

Preparation of this compound Solutions

Materials:

-

This compound (analytical standard) * Spectroscopic grade solvents (e.g., cyclohexane, ethanol, DMSO) [9]* Volumetric flasks and pipettes

-

Buffer solutions of various pH values

Procedure:

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Working Solutions: Prepare working solutions by diluting the stock solution with the desired solvents or buffer solutions to achieve a final concentration that gives an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

UV-Vis Spectrophotometric Analysis

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200-700 nm).

-

Blanking: Fill a cuvette with the pure solvent or buffer solution used to prepare the sample. Place it in the reference and sample holders and run a baseline correction (autozero).

-

Sample Measurement: Rinse a cuvette with the 4-AAB working solution and then fill it. Place the cuvette in the sample holder and acquire the absorption spectrum.

-

Data Analysis: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Computational Modeling

To gain deeper insight into the electronic transitions observed experimentally, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed. [10]These calculations can predict the excitation energies and oscillator strengths of the electronic transitions, which correspond to the λmax and intensity of the absorption bands, respectively. By modeling 4-AAB in different solvent environments (using implicit or explicit solvent models), the solvatochromic shifts can also be theoretically investigated and correlated with experimental findings.

Conclusion

The UV-Vis absorption spectrum of this compound is a rich source of information about its molecular structure and electronic properties. The characteristic π→π* and n→π* transitions are highly sensitive to the surrounding environment. The pronounced solvatochromism and halochromism make 4-AAB a valuable molecule for fundamental research and practical applications in sensing and materials science. A thorough understanding of its spectral behavior, as outlined in this guide, is essential for harnessing its full potential.

References

-

Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. PubMed Central. [Link]

-

Tables 3 . UV/Vis spectral data of aminoazobenzene dyes in various solvents. ResearchGate. [Link]

-

UV/vis absorption computational studies of azobenzene derivatives ((4-aminomethyl)phenylazobenzoic acid (AMPB)) with amino acid. ResearchGate. [Link]

-

(a) Absorption spectrum of this compound coated glass surface after... ResearchGate. [Link]

-

UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies. [Link]

-

UV-Vis-NIR spectrum of 4BAA. ResearchGate. [Link]

-

Solvatochromic effects in the absorption spectra of some azobenzene compounds. ResearchGate. [Link]

-

Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. ResearchGate. [Link]

-

(a) and (b) Absorbance change of 4-amino-azobenzene in acetonitrile by... ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Water-Soluble Colorimetric Amino[bis(ethanesulfonate)] Azobenzene pH Indicators: A UV–Vis Absorption, DFT, and 1H–15N NMR Spectroscopy Study. PubMed Central. [Link]

-

Solvent effects on the thermal cis-trans isomerization and charge-transfer absorption of 4-(diethylamino)-4'-nitroazobenzene. ACS Publications. [Link]

-

The azobenzene derivatives. ResearchGate. [Link]

-

Polarity Controlled Reaction Path and Kinetics of Thermal Cis-to-Trans Isomerization of this compound. ACS Publications. [Link]

-

Water-Soluble Colorimetric Amino[bis(ethanesulfonate)] Azobenzene pH Indicators: A UV–Vis Absorption, DFT, and 1H–15N NMR Spectroscopy Study. ACS Publications. [Link]

-

The azobenzene derivatives. SPIE Digital Library. [Link]

-

The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing SL. [Link]

-

Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety. ACS Publications. [Link]

-

p-Aminoazobenzene. ChemBK. [Link]

-

The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing SL. [Link]

-

Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs. MDPI. [Link]

-

Azobenzene. Wikipedia. [Link]

-

Polarity Controlled Reaction Path and Kinetics of Thermal Cis-to-Trans Isomerization of this compound. ACS Publications. [Link]

-

Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. SciSpace. [Link]

-

Cis-to-Trans Isomerization of Azobenzene Investigated by Using Thin Films of Metal-Organic Frameworks. ACS Publications. [Link]

Sources

- 1. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Water-Soluble Colorimetric Amino[bis(ethanesulfonate)] Azobenzene pH Indicators: A UV–Vis Absorption, DFT, and 1H–15N NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

1H NMR and 13C NMR spectral data for 4-aminoazobenzene

Content Type: Technical Whitepaper & Operational Guide Subject: 1H and 13C NMR Spectral Analysis of 4-Aminoazobenzene (CAS: 60-09-3)

Executive Summary

This compound (Aniline Yellow) serves as a fundamental model compound for studying azo-linkage chemistry, photo-isomerization, and enzymatic azo reduction in drug metabolism. Accurate structural characterization is critical, particularly when distinguishing between the thermodynamically stable trans-isomer and the photo-generated cis-isomer.

This guide provides a definitive reference for the Nuclear Magnetic Resonance (NMR) characterization of this compound. It moves beyond simple peak listing to explain the electronic causality of the signals, ensuring researchers can validate their synthesis or degradation studies with high confidence.

Structural Dynamics & Assignment Logic

To interpret the NMR data correctly, one must understand the electronic environment. The molecule consists of an electron-rich amine-substituted ring and a neutral phenyl ring connected by an electron-withdrawing azo group (-N=N-).

Electronic Effects on Chemical Shifts

-

The Azo Group (-N=N-): Acts as an electron-withdrawing group (EWG). Protons ortho to this group are significantly deshielded (shifted downfield, higher ppm) due to magnetic anisotropy and electron withdrawal.

-

The Amine Group (-NH₂): Acts as a strong electron-donating group (EDG) via resonance (+M effect). This increases electron density at the ortho and para positions relative to itself, causing significant shielding (shifted upfield, lower ppm).

Diagram 1: Structural Assignment & Numbering

The following diagram illustrates the numbering scheme used in the spectral tables below.

Caption: Numbering scheme distinguishing the unsubstituted Ring A (Blue) and the amine-substituted Ring B (Green/Yellow).

Experimental Protocol: Sample Preparation

Reliable NMR data requires rigorous sample preparation. The chemical shift of the amine protons (-NH₂) is concentration and solvent-dependent due to hydrogen bonding.

Reagents

-

Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Note: DMSO-d₆ is an alternative if the sample is a salt (HCl), but CDCl₃ is preferred for the free base to observe sharp aromatic coupling.

-

-

Analyte: this compound (Recrystallized from Ethanol/Water if purity <98%).

Workflow

Caption: Step-by-step preparation workflow to ensure high-resolution spectra and prevent particulate interference.

1H NMR Spectral Data (400 MHz, CDCl₃)

The proton spectrum is characterized by two distinct aromatic systems and a broad exchangeable singlet.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Assignment (See Fig 1) | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Interpretation |

| Ring A (Ortho) | 7.84 - 7.87 | Multiplet/Doublet | 2H | Deshielded by Azo group anisotropy. | |

| Ring B (Ortho to Azo) | 7.78 | Doublet (d) | 2H | Part of AA'BB' system. Deshielded. | |

| Ring A (Meta/Para) | 7.40 - 7.52 | Multiplet (m) | 3H | - | Overlapping signals of distal phenyl protons. |

| Ring B (Ortho to NH₂) | 6.72 | Doublet (d) | 2H | Diagnostic Peak. Shielded by NH₂ resonance (+M). | |

| -NH₂ | 4.05 (Variable) | Broad Singlet (br s) | 2H | - | Exchangeable. Shift varies 3.5–4.5 ppm based on conc. |

Technical Insight

The protons on Ring B form an AA'BB' spin system . While often described as "doublets," high-field instruments (500 MHz+) will reveal higher-order "roofing" effects pointing toward each other. The coupling constant of 8.8 Hz is characteristic of ortho coupling in para-substituted benzenes.

13C NMR Spectral Data (100 MHz, CDCl₃)

The carbon spectrum confirms the asymmetry of the molecule. There are 8 unique carbon environments for the 12 aromatic carbons due to symmetry within the rings.

| Assignment | Chemical Shift (δ ppm) | Carbon Type | Interpretation |

| C-NH₂ (C10) | 149.3 | Quaternary (Cq) | Most deshielded due to direct N-attachment. |

| C-N= (Ring A, C1) | 152.8 | Quaternary (Cq) | Deshielded by Azo linkage. |

| C-N= (Ring B, C7) | 145.8 | Quaternary (Cq) | Deshielded by Azo linkage. |

| Ring A (Ortho) | 122.6 | Methine (CH) | |

| Ring A (Meta) | 129.0 | Methine (CH) | |

| Ring A (Para) | 130.3 | Methine (CH) | |

| Ring B (Ortho to Azo) | 124.7 | Methine (CH) | |

| Ring B (Ortho to NH₂) | 114.6 | Methine (CH) | Diagnostic Peak. Highly shielded by +M effect. |

Advanced Considerations: Cis-Trans Isomerization

This compound exists primarily as the trans (E) isomer in the dark. However, upon irradiation with UV light (365 nm), it photo-isomerizes to the cis (Z) form.

-

Spectral Consequence: In the cis isomer, the phenyl rings twist out of planarity to avoid steric clash.

-

Shift Changes: The aromatic protons in the cis isomer generally shift upfield (lower ppm) compared to the trans isomer due to the loss of planarity and reduced conjugation.

-

Detection: If you observe minor "shadow" peaks slightly upfield of the main signals (e.g., at 6.4 ppm instead of 6.7 ppm), your sample may have been exposed to light. Store samples in amber vials to prevent this.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): this compound (No. 3088). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5962, p-Aminoazobenzene. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

4-aminoazobenzene functional group analysis

Executive Summary

4-Aminoazobenzene (CAS 60-09-3), often termed Aniline Yellow, serves as a prototypical azo dye and a critical intermediate in the synthesis of acid yellow diazo dyes and insecticides.[1][2] While industrially valuable, its structural analysis is complicated by the distinct electronic behaviors of its two primary functional groups: the azo bridge (-N=N-) and the primary amine (-NH₂) .[2]

For researchers in drug development and toxicology, the analysis of this compound goes beyond static structural confirmation. It requires a dynamic understanding of its reductive cleavage potential —the primary mechanism by which azo compounds exert mutagenic effects in biological systems. This guide provides a rigorous, self-validating technical framework for the spectroscopic identification, quantitative analysis, and metabolic profiling of this compound.

Part 1: Structural Characterization Strategy

The identification of this compound relies on a multi-modal spectroscopic approach. A single method is insufficient due to the "silent" nature of the azo bond in certain vibrational modes and the strong solvatochromic effects influencing UV-Vis profiles.

Spectroscopic Signatures

| Technique | Target Functional Group | Characteristic Signal | Technical Insight |

| FT-IR | Amino (-NH₂) | 3400–3300 cm⁻¹ (Doublet) | Distinct N-H stretching.[1][2][3] The doublet corresponds to symmetric and asymmetric stretching modes. |

| FT-IR | Azo (-N=N-) | 1450–1410 cm⁻¹ (Weak) | Often obscured by aromatic ring vibrations.[1][2] Raman spectroscopy is preferred for definitive azo assignment due to high polarizability of the N=N bond. |

| ¹H-NMR | Aromatic Protons | δ 6.7 – 7.9 ppm | Ortho-coupling creates distinct doublets.[1][2] The amino group shields ortho-protons (upfield shift to ~6.7 ppm).[1][2] |

| UV-Vis | Conjugated System | λₘₐₓ ~370–390 nm | Exhibits strong solvatochromism .[1][2] In polar solvents (e.g., DMSO), λₘₐₓ shifts bathochromically (red shift) due to stabilization of the excited state. |

The NMR Validation Logic

To confirm the para substitution pattern, analyze the ¹H-NMR (CDCl₃) splitting pattern. You should observe two distinct "AB systems" in the aromatic region:

-

Ring A (Amino-substituted): Two doublets (integrating 2H each) showing strong shielding effects from the electron-donating -NH₂ group.[1][2]

-

Ring B (Unsubstituted Phenyl): A multiplet pattern typical of a monosubstituted benzene ring (2H ortho, 2H meta, 1H para).

Part 2: Chemical Reactivity & Reductive Cleavage

The most critical analytical parameter for azo dyes in pharmaceutical contexts is their susceptibility to reductive cleavage . In vivo, azoreductase enzymes cleave the azo bond, releasing aromatic amines that may be carcinogenic.

Experimental Protocol: Sodium Dithionite Reductive Cleavage

This protocol mimics the metabolic action of hepatic azoreductases, serving as a robust in vitro safety test.

Reagents:

-

Substrate: this compound (10 mM in Methanol)

-

Reductant: Sodium Dithionite (Na₂S₂O₄), freshly prepared (100 mM in 0.1 M Phosphate Buffer, pH 7.4).

Workflow:

-

Baseline: Record UV-Vis spectrum of the substrate (300–600 nm).[2] Note the azo band at ~380 nm.[2]

-

Reaction: Add a 10-fold molar excess of Sodium Dithionite to the substrate solution under anaerobic conditions (nitrogen purge).

-

Kinetics: Monitor the disappearance of the 380 nm peak and the appearance of absorption bands corresponding to cleavage products (Aniline and p-Phenylenediamine).

-

Endpoint: Complete loss of color (yellow to colorless) indicates full cleavage.[2]

Mechanistic Pathway: The reduction proceeds through a hydrazo intermediate (-NH-NH-) before scission.[1][2]

Figure 1: Reductive cleavage pathway of this compound yielding primary aromatic amines.

Part 3: Quantitative Analytical Workflow (HPLC-MS)

For trace analysis (impurity profiling) or metabolic studies, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard.[1][2]

Method Parameters

| Parameter | Specification | Rationale |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Strong retention of the hydrophobic aromatic rings.[1][2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of silanols and improves peak shape for amines. |

| Mobile Phase B | Acetonitrile | Strong eluent for organic azo compounds.[2] |

| Gradient | 10% B to 90% B over 15 min | Ensures separation of the parent azo compound from more polar cleavage amines. |

| Detection (MS) | ESI Positive Mode ([M+H]⁺) | The amino group readily protonates. Target m/z = 198.[2]1. |

| Detection (UV) | 380 nm (Azo) & 240 nm (General) | Dual-wavelength monitoring confirms azo integrity vs. general aromatic content.[1][2] |

Analytical Logic Flow

Figure 2: Integrated HPLC-UV-MS workflow for the quantitative analysis of this compound.

References

-

National Toxicology Program (NTP). (1992).[2][4] Toxicology and Carcinogenesis Studies of this compound. National Institutes of Health.[4]

-

Zakerhamidi, M. S., et al. (2012). Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes. Journal of Physical Chemistry.

-

Chung, K. T. (1983).[5] The significance of azo-reduction in the mutagenesis and carcinogenesis of azo dyes. Mutation Research/Reviews in Genetic Toxicology.

-

PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine. [1]

-

Pojer, P. M. (1979).[6] Reduction of Imines and Cleavage of Oximes by Sodium Dithionite. Australian Journal of Chemistry.[6]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. namthao.com [namthao.com]

- 3. scienceworldjournal.org [scienceworldjournal.org]

- 4. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The significance of azo-reduction in the mutagenesis and carcinogenesis of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. designer-drug.com [designer-drug.com]

Technical Whitepaper: Comprehensive Safety & Handling Profile of 4-Aminoazobenzene in Pharmaceutical R&D

Executive Technical Summary

4-Aminoazobenzene (CAS 60-09-3), historically utilized as "Solvent Yellow 1," presents a specific toxicological challenge in modern pharmaceutical development. Often encountered as a starting material, an impurity in azo-based drug synthesis, or a metabolite of more complex azo dyes, its handling requires rigorous containment strategies.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of its carcinogenicity, precise analytical quantification methods for purity verification, and a self-validating safety protocol for laboratory personnel.

Key Risk Profile[1]

-

Carcinogenicity: IARC Group 2B (Possibly carcinogenic to humans).[1]

-

Mechanism: Metabolic activation via Cytochrome P450 (CYP1A2) to reactive nitrenium ions.

-

Primary Hazard: Genotoxic DNA adduct formation (C8-guanine).

-

Critical Control: Zero-skin-contact policy; containment of dusts/aerosols is non-negotiable.

Physicochemical & Hazardous Characterization

Effective risk management begins with understanding the physical behavior of the compound. This compound is lipophilic, facilitating dermal absorption and cell membrane penetration.

Table 1: Physicochemical Constants

| Property | Value | Context for Safety/Analysis |

| Molecular Formula | C₁₂H₁₁N₃ | Basis for Mass Spec (MW: 197.24 g/mol ) |

| Appearance | Orange/Yellow Needles or Powder | Visual contamination indicator. |

| Melting Point | 123–126 °C | Stable solid at room temp; sublimation risk low unless heated. |

| Solubility (Water) | Insoluble (<0.1 g/100mL) | Difficult to clean with water alone; requires organic co-solvents. |

| Solubility (Organic) | Soluble in Ethanol, DMSO, Acetone | High Risk: Solvents act as vehicles for skin absorption. |

| Partition Coeff. (LogP) | ~3.41 | High lipophilicity confirms bioaccumulation potential. |

Table 2: GHS Hazard Identification (CLP/GHS)

| Hazard Class | Code | Statement | Risk Context |

| Carcinogenicity | H350 | May cause cancer.[2][1][3] | Presumed human carcinogen (Cat 1B in EU). |

| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. | Ames test positive; DNA adduct former. |

| Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | All waste must be segregated as hazardous chemical waste. |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | Potential for occupational asthma/dermatitis. |

Toxicological Mechanisms: The "Why" Behind the Hazard

To implement effective safety controls, one must understand the mechanism of toxicity. This compound is a pro-carcinogen . It is not the parent molecule that causes the primary damage, but its metabolically activated intermediates.

The Bioactivation Pathway

Upon entry into the system (inhalation or dermal absorption), the compound undergoes N-hydroxylation primarily mediated by hepatic CYP1A2 (and to a lesser extent CYP1A1). This yields N-hydroxy-4-aminoazobenzene.

Subsequent esterification by sulfotransferases (SULT) or acetyltransferases (NAT) creates an unstable ester that spontaneously cleaves to form the nitrenium ion . This highly electrophilic species attacks the nucleophilic C8 position of guanine bases in DNA, causing bulky adducts that lead to replication errors and tumorigenesis.

Figure 1: Metabolic activation pathway of this compound showing the divergence between bioactivation (red path) and reductive cleavage (green path).

Occupational Hygiene & Safety Protocols

Trustworthiness in safety comes from redundancy. The following "Hierarchy of Controls" is designed specifically for handling solid carcinogens.

Engineering Controls (Primary Barrier)

-

Powder Handling: All weighing of solid this compound must occur within a Class I Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .

-

Why? Static charge often causes this powder to "fly." Standard fume hoods may have turbulence that spreads the dust.

-

-

Solution Handling: Once dissolved, handling in a standard chemical fume hood is acceptable.

Personal Protective Equipment (PPE) Selection

Standard nitrile gloves (4 mil) are insufficient for prolonged contact with azo dyes in organic solvents (like DMSO or Methanol), as permeation can occur in <5 minutes.

-

Glove Protocol:

-

Inner Layer: Nitrile (inspection grade).[4]

-

Outer Layer:Silver Shield (Laminate) or Thick Nitrile (>8 mil) .

-

Rationale: Laminate gloves provide >4 hours breakthrough time against most organic solvents, preventing the "vehicle effect" where the solvent carries the carcinogen through the glove.

-

-

Respiratory: If engineering controls fail or during spill cleanup, use a P3 (HEPA) particulate respirator or a Powered Air Purifying Respirator (PAPR).

Decontamination Verification

Because the compound is colored (yellow/orange), visual inspection is the first line of defense. However, for validation:

-

Wipe Test: Use a filter paper wetted with ethanol.

-

Detection: The yellow color on the white filter paper indicates surface contamination.

-

Neutralization: Clean surfaces with a surfactant-based cleaner followed by an ethanol wipe. Do not use bleach immediately as it may create other toxic chloro-amines, though it oxidizes the azo bond eventually.

Figure 2: Safe handling workflow emphasizing containment at the weighing stage.

Analytical Methodologies for Detection

For researchers needing to quantify this compound (e.g., as an impurity in a drug substance), High-Performance Liquid Chromatography (HPLC) is the gold standard.

Validated Protocol (Adapted from NIOSH/OSHA principles for Azo Dyes):

-

Instrument: UHPLC or HPLC with DAD (Diode Array Detector) or MS.

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5µm).

-

Mobile Phase:

-

Solvent A: 20mM Ammonium Acetate (pH 4.5-5.0).

-

Solvent B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection Wavelength: 380 nm (Lambda max for this compound).

-

Note: Using 254 nm is less specific and may pick up other aromatic impurities. 380 nm targets the azo chromophore.

-

-

Limit of Quantitation (LOQ): Typically < 0.05 ppm with MS detection; ~1 ppm with UV.

Self-Validating Step: Run a blank injection of the dissolution solvent immediately after the standard to check for "carryover" in the injector port, as azo dyes can be sticky.

Emergency Response & Spills

Scenario: Powder Spill (>100 mg)

-

Evacuate: Clear the immediate area.

-

PPE Up: Don Tyvek suit, double gloves (Laminate/Nitrile), and P3 respirator.

-

Contain: Cover spill with wet paper towels (ethanol/water mix) to prevent dust generation. Do not dry sweep.

-

Clean: Scoop up wet material into a hazardous waste jar. Wipe surface 3x with ethanol.

-

Verify: Check for residual yellow color on the surface.

First Aid:

-

Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol to wash skin, as it increases permeability.

-

Eye Contact: Flush for 15 minutes; seek ophthalmological evaluation.

References

-

International Agency for Research on Cancer (IARC). (1987).[1] Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. Supplement 7. World Health Organization.[2][5] [Link]

-

National Toxicology Program (NTP). (2016). Report on Carcinogens, 14th Edition. U.S. Department of Health and Human Services. [Link]

-

European Chemicals Agency (ECHA). (2023). Substance Information: this compound. REACH Registration Dossier. [Link]

-

PubChem. (2024). This compound (CID 6051). National Library of Medicine. [Link]

-

Kimura, S., et al. (1999). Metabolic Activation of this compound by Human Cytochrome P450 1A2. Chemical Research in Toxicology. [Link]

Sources

- 1. para-Aminoazobenzene (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 2. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]

- 3. This compound and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 4-aminoazobenzene in the textile industry

Technical Assessment: 4-Aminoazobenzene as a Reference Standard and Analyte in Textile Chemistry

Introduction: The Shift from Colorant to Contaminant

This compound (4-AAB), historically known as Aniline Yellow (C.I. Solvent Yellow 1), was the first azo dye synthesized (1861). While its direct application as a textile colorant has been largely phased out due to carcinogenicity (IARC Group 2B) and restricted under REACH (Regulation EC 1907/2006), it remains a critical molecule in industrial research for two reasons:

-

Compliance Monitoring: It is a regulated breakdown product. Textile chemists must detect it at trace levels (limit <30 mg/kg) to ensure fabrics do not release carcinogenic amines.

-

Metabolic Modeling: For drug development professionals, 4-AAB serves as a "model azo compound" to assay azoreductase activity—the enzymatic mechanism responsible for cleaving azo prodrugs (e.g., sulfasalazine) and toxic dyes in the liver and gut microbiome.

This guide provides the protocols for synthesizing high-purity 4-AAB for use as a reference standard, detecting it in textile matrices, and mapping its metabolic cleavage.

Part 1: Physicochemical Profile & Synthesis of Reference Material

Before analysis, laboratories often require high-purity reference standards. Commercial standards can degrade; in-house synthesis via the rearrangement of diazoaminobenzene ensures fresh, high-purity calibration material.

Table 1: Physicochemical Properties of this compound

| Property | Value | Relevance to Protocol |

| CAS Number | 60-09-3 | Regulatory ID |

| Molecular Weight | 197.24 g/mol | Mass Spectrometry target ion |

| Appearance | Orange/Yellow Needles | Visual purity confirmation |

| Solubility (Water) | Low (<0.5 g/L) | Requires organic extraction (MeOH/THF) |

| pKa | ~2.8 (amino group) | pH-dependent extraction efficiency |

| Absorption Max | 385 nm (EtOH) | HPLC-DAD detection wavelength |

Protocol A: Synthesis of 4-AAB Reference Standard

Mechanism: Electrophilic aromatic substitution via acid-catalyzed rearrangement.

Reagents:

-

Aniline (Freshly distilled)

-

Sodium Nitrite (NaNO₂)[1]

-

Hydrochloric Acid (HCl, 37%)

-

Sodium Acetate (buffer)

-

Glacial Acetic Acid[2]

Workflow:

-

Diazotization: Dissolve aniline (10 mmol) in HCl at 0°C. Add NaNO₂ dropwise to form the phenyldiazonium salt.

-

Coupling (Kinetic Control): Add sodium acetate to buffer the solution. React with a second equivalent of aniline. Crucial Step: At low temperatures/neutral pH, this forms Diazoaminobenzene (yellow precipitate), not 4-AAB.

-

Rearrangement (Thermodynamic Control): Isolate the diazoaminobenzene. Dissolve in aniline/aniline hydrochloride mixture and heat to 40-50°C for 1 hour. The diazo group migrates from the nitrogen (N-azo) to the para-carbon (C-azo).

-

Purification: Precipitate in dilute acetic acid. Recrystallize from ethanol/water to obtain orange needles.

Visualizing the Synthesis Pathway

Figure 1: Acid-catalyzed rearrangement of diazoaminobenzene to this compound.

Part 2: Analytical Application (Textile Safety)

This protocol is adapted from ISO 14362-1 , the gold standard for detecting banned azo amines in textiles.

Objective: Extract and reduce azo dyes from the textile matrix to determine if they release 4-AAB (or if 4-AAB is present as an impurity).

Protocol B: Reductive Cleavage and GC-MS Detection

1. Sample Preparation:

-

Cut textile sample into 5x5 mm pieces.

-

Weigh 1.00 g into a reaction vessel.

2. Reductive Cleavage (The "Release" Phase):

-

Add 17 mL of Citrate Buffer (0.06 M, pH 6.0) preheated to 70°C.

-

Add 3 mL of Sodium Dithionite solution (200 mg/mL).[3]

-

Mechanism:[4][5][6][7] Dithionite reduces the azo bond (-N=N-), splitting the dye into two primary amines.

-

Seal and incubate at 70°C ± 2°C for 30 minutes.

3. Liquid-Liquid Extraction:

-

Add 2 mL of diatomaceous earth (to prevent emulsions) or use a Supported Liquid Extraction (SLE) cartridge.

-

Extract amines using tert-butyl methyl ether (TBME) (2 x 20 mL).

-

Concentrate the extract to 1 mL under nitrogen flow.

4. GC-MS Analysis:

-

Column: DB-35MS or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium (1.0 mL/min).

-

Temp Program: 60°C (1 min) → 10°C/min → 300°C.

-

SIM Mode: Monitor ions 197 (Molecular ion), 92 , and 120 for 4-AAB.

Visualizing the Analytical Workflow

Figure 2: ISO 14362-1 workflow for extracting and detecting aromatic amines from textiles.

Part 3: Toxicology & Metabolic Profiling (Drug Development)

For drug developers, 4-AAB is a prototype for understanding how the liver processes azo compounds. The primary enzyme involved is Azoreductase (found in liver microsomes and gut bacteria).

Protocol C: Azoreductase Activity Assay

Objective: Measure the rate of azo bond cleavage in vitro.

Reagents:

-

Rat Liver Microsomes (or recombinant bacterial azoreductase).

-

NADPH (Cofactor).

-

4-AAB (Substrate).

-

Anaerobic chamber (Oxygen inhibits the reaction).

Procedure:

-

Incubation: Mix microsomes (1 mg protein/mL) with 4-AAB (50 µM) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH (1 mM). Purge with Nitrogen (anaerobic condition essential).

-

Monitoring: The reaction is monitored spectrophotometrically.

-

Loss of Substrate: Decrease in absorbance at 385 nm (yellow color fades).

-

Formation of Product: Increase in absorbance at 240 nm (formation of p-phenylenediamine).

-

-

Kinetic Calculation: Plot Absorbance vs. Time to determine

and

Mechanism of Toxicity: The danger of 4-AAB lies in its metabolic activation.

-

Reduction: Cleavage yields Aniline and p-Phenylenediamine .

-

N-Oxidation: Aniline is further oxidized by CYP450 enzymes to N-hydroxyaniline.

-

Adduct Formation: The N-hydroxy species binds to DNA, causing mutations.

Visualizing the Metabolic Pathway

Figure 3: Reductive cleavage of 4-AAB by azoreductase leading to toxic metabolites.

References

-

International Agency for Research on Cancer (IARC). (1987). Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. Supplement 7. [Link]

-

International Organization for Standardization (ISO). (2017).[6] ISO 14362-1:2017 Textiles — Methods for determination of certain aromatic amines derived from azo colorants.[9][Link]

-

European Chemicals Agency (ECHA). Substance Information: this compound. REACH Regulation. [Link]

-

PubChem. Compound Summary: this compound.[10][11][12] National Library of Medicine. [Link][11]

-

Organic Syntheses. Diazoaminobenzene and its Rearrangement. Coll. Vol. 2, p. 163 (1943). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. dormer.com [dormer.com]

- 3. waters.com [waters.com]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. insights.tuv.com [insights.tuv.com]

- 10. This compound | 60-09-3 [chemicalbook.com]

- 11. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Analytical Strategies for 4-Aminoazobenzene: HPLC and GC Methodologies

Executive Summary & Chemical Context[1][2]

4-Aminoazobenzene (CAS 60-09-3) presents a unique analytical paradox. While it is a banned aromatic amine under regulations like REACH (Annex XVII), it is also a breakdown product of other azo dyes (e.g., Acid Yellow 36).

The Critical Analytical Challenge: Standard azo dye testing methods (like ISO 14362-1) utilize reductive cleavage to break azo bonds, releasing the constituent amines for analysis.[1] However, This compound itself contains an azo bond. If subjected to standard reductive conditions, it cleaves into aniline and 1,4-phenylenediamine , leading to a "False Negative" for this compound and a potentially misleading "Positive" for aniline.

Therefore, this guide prioritizes ISO 14362-3 principles, which utilize direct extraction without reduction, and highlights the necessity of HPLC-DAD as the primary quantification tool to avoid the thermal degradation issues inherent in GC methods.

Decision Logic: Selecting the Right Protocol

Before beginning benchwork, the analyst must determine the correct extraction pathway to avoid chemically altering the analyte.

Figure 1: Analytical decision matrix distinguishing between general azo screening and specific this compound targeting.

Method A: High-Performance Liquid Chromatography (HPLC-DAD/MS)

Status: Gold Standard (Preferred) Rationale: HPLC avoids the high temperatures of GC injection ports, preventing the thermal degradation of the azo bond.

System Configuration

-

Instrument: UHPLC or HPLC system with Diode Array Detector (DAD) or Mass Spectrometer (MS).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex).

-

Dimensions: 100 mm x 2.1 mm, 1.8 µm (UHPLC) or 150 mm x 4.6 mm, 3.5 µm (HPLC).

-

-

Temperature: 30°C (Controlled to prevent retention time drift).

Reagents & Mobile Phase[2]

-

Solvent A: 10 mM Ammonium Acetate in Water (pH 6.8).

-

Note: Phosphate buffer is acceptable for DAD but incompatible with MS.

-

-

Solvent B: Acetonitrile (LC-MS Grade).

-

Needle Wash: 50:50 Methanol:Water (Critical to prevent carryover).

Gradient Program (Standard 15 min Run)

| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 0.4 |

| 1.0 | 95 | 5 | 0.4 |

| 8.0 | 5 | 95 | 0.4 |

| 10.0 | 5 | 95 | 0.4 |

| 10.1 | 95 | 5 | 0.4 |

| 15.0 | 95 | 5 | 0.4 |

Detection Parameters[2][4][5][6]

-

Primary Wavelength (Quantification): 380 nm.

-

Why? The azo group (

) has a strong absorbance in the visible region (yellow/orange). This provides high selectivity against other aromatic amines that only absorb in the UV range (<250 nm).

-

-

Secondary Wavelength (Confirmation): 240 nm.

-

MS Detection (Optional): ESI Positive Mode.

-

Target Ion

m/z.

-

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Status: Confirmatory (With Caveats) Rationale: Used for spectral library confirmation (NIST) but requires strict thermal control.

The Thermal Degradation Risk

In a standard hot split/splitless injector (>250°C), this compound can thermally cleave.

-

Artifacts: Aniline (m/z 93).

-

Result: False positive for aniline, false negative for this compound.

Optimized GC Protocol

-

Inlet Mode: Pulsed Splitless or Cool On-Column (COC) .

-

Critical: If using standard split/splitless, keep inlet temperature below 200°C if possible, or use a pressure pulse to speed transfer to the column.

-

-

Column: 5%-Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS).

-

Dimensions: 30 m x 0.25 mm x 0.25 µm.[1]

-

Temperature Program

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 60 | 1.0 |

| Ramp 1 | 20 | 180 | 0.0 |

| Ramp 2 | 10 | 300 | 2.0 |

| Total | 16.0 |

MS Acquisition (SIM Mode)

For trace analysis (Textiles/Pharma), use Selected Ion Monitoring (SIM):

-